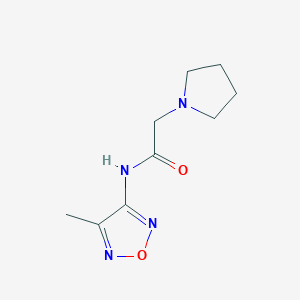
1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The dysregulation of B-cell receptor signaling has been implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Therefore, BTK inhibitors, including TAK-659, have emerged as a promising therapeutic strategy for these diseases.
作用機序
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in B-cell development, differentiation, and activation. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling and impairs B-cell survival, proliferation, and migration. This leads to the induction of apoptosis and the suppression of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibition of BTK, with an IC50 value of 0.85 nM. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. In preclinical studies, TAK-659 has shown antitumor activity in various B-cell malignancies, as well as efficacy in animal models of autoimmune diseases. In clinical trials, TAK-659 has shown promising results in patients with relapsed/refractory 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide and MCL, with manageable toxicity profiles.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments, including its potent and selective inhibition of BTK, good pharmacokinetic properties, and demonstrated efficacy in preclinical and clinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the need for careful interpretation of results.
将来の方向性
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is to explore their potential in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Another direction is to investigate their efficacy in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them. Finally, the development of more selective and potent BTK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
合成法
TAK-659 can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1H-indole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-pyridinemethanamine to give the intermediate, which is further reacted with 2,2-dimethylpropanamide to yield the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, as well as antitumor activity in various B-cell malignancies, including 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide, MCL, and DLBCL. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
1,2,3-trimethyl-N-(pyridin-2-ylmethyl)indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-13(2)21(3)17-8-7-14(10-16(12)17)18(22)20-11-15-6-4-5-9-19-15/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAXAWSNITJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-N-[(pyridin-2-YL)methyl]-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)


![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)

![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)